molecular formula C16H15NOS B050461 (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one CAS No. 121645-99-6

(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one

Cat. No. B050461
M. Wt: 269.4 g/mol
InChI Key: ZCKNIVKQPZMYLF-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one, also known as AMPP, is a compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of chalcones, which are organic compounds that are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one is not fully understood. However, studies have suggested that (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one exerts its biological effects by modulating various signaling pathways. For example, (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. In addition, (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been shown to activate the AMPK pathway, which is involved in regulating cellular energy metabolism.

Biochemical And Physiological Effects

(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been shown to have diverse biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been shown to exhibit antioxidant, antiviral, and antibacterial activities. Furthermore, studies have suggested that (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one in lab experiments is its potent biological activity. This makes it a useful tool for studying various biological processes. In addition, (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one is relatively easy to synthesize and purify, making it a cost-effective compound to work with.
However, there are also some limitations associated with using (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one in lab experiments. One limitation is its poor solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one. One area of interest is the development of more potent and selective analogs of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of new therapeutic strategies. Furthermore, studies are needed to investigate the potential toxicity of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one and to evaluate its safety for use in humans.

Synthesis Methods

The synthesis of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one involves the reaction of 4-aminophenyl ketone with 4-(methylsulfanyl)benzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one obtained from this method is reported to be around 70%.

Scientific Research Applications

(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its anticancer activity. Several studies have shown that (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Another area of interest is the potential use of (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one as an anti-inflammatory agent. Studies have shown that (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one can inhibit the production of pro-inflammatory cytokines and chemokines in activated macrophages. This makes (2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

121645-99-6

Product Name

(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

(E)-1-(4-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H15NOS/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,17H2,1H3/b11-4+

InChI Key

ZCKNIVKQPZMYLF-NYYWCZLTSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N

SMILES

CSC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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